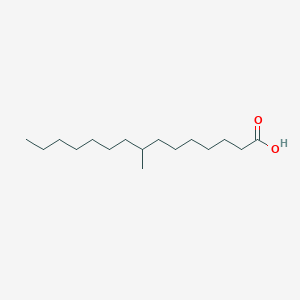![molecular formula C18H26NO3+ B1264818 3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1264818.png)
3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester is a tropane alkaloid.
Aplicaciones Científicas De Investigación
Asymmetric Syntheses
Davies et al. (2013) detailed the preparation of diastereoisomers of amino acids including 2-amino-3-hydroxy-3-phenylpropanoic acid from α-hydroxy-β-amino esters. This study demonstrates the potential use of 3-hydroxy-2-phenylpropanoic acid derivatives in asymmetric syntheses, particularly in the production of enantiopure β-hydroxy-α-amino acids (Davies et al., 2013).
Conformationally Constrained Dipeptide Isosteres
Guarna et al. (1999) explored the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and α-amino acids, highlighting their application as conformationally constrained dipeptide isosteres. This research suggests the use of 3-hydroxy-2-phenylpropanoic acid derivatives in creating novel classes of dipeptide isosteres, which could have implications in peptide chemistry and drug design (Guarna et al., 1999).
Methoxycarbonylation Catalysts
In the context of catalysis, Magro et al. (2010) discussed the methoxycarbonylation of alkynes catalyzed by palladium complexes, mentioning 3-phenylpropanoic acid as a product. This study highlights the role of 3-hydroxy-2-phenylpropanoic acid derivatives in the field of catalytic organic synthesis (Magro et al., 2010).
Plant Metabolites and Biological Activity
Ding et al. (2010) identified phenylpropanoyl esters, including derivatives of 3-hydroxy-2-phenylpropanoic acid, in Conyza canadensis (horseweed). These compounds demonstrated inhibitory effects on catecholamine secretion, indicating their potential as bioactive metabolites in medicinal plant research (Ding et al., 2010).
Chemo-Enzymatic Synthesis Routes
Zhao et al. (2014) reported on the chemo-enzymatic synthesis of (S)-3-hydroxy-3-phenylpropanoic acid, a precursor for antidepressant drugs. This study exemplifies the application of 3-hydroxy-2-phenylpropanoic acid derivatives in the production of pharmaceutical compounds through biocatalysis (Zhao et al., 2014).
Propiedades
Fórmula molecular |
C18H26NO3+ |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
[(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H26NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13/h3-7,14-17,20H,8-12H2,1-2H3/q+1/t14-,15?,16?,17?/m0/s1 |
Clave InChI |
PIPAJLPNWZMYQA-HERJZLIOSA-N |
SMILES isomérico |
C[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
SMILES canónico |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264735.png)
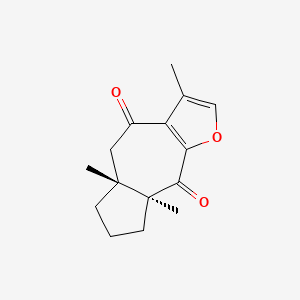
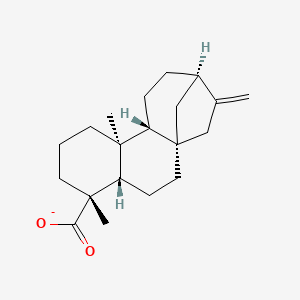

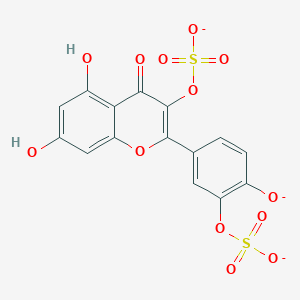
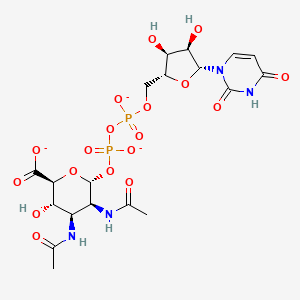
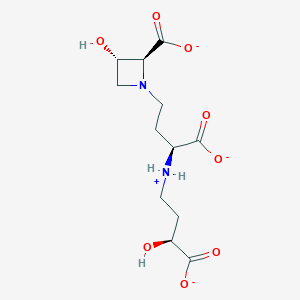
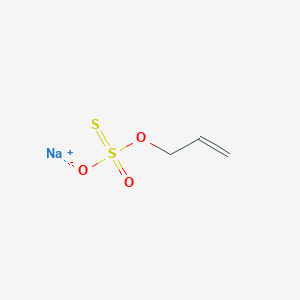
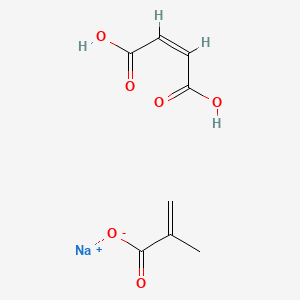

![4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone](/img/structure/B1264752.png)
![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)
